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Compound of Interest

Compound Name: LLC355

Cat. No.: B15605079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of

LLC355, a potent and selective Discoidin Domain Receptor 1 (DDR1) degrader. LLC355
operates through an autophagy-tethering compound (ATTEC) mechanism, inducing DDR1

degradation via the lysosome-mediated autophagy pathway.[1][2] These protocols are intended

to guide researchers in preparing stock solutions and conducting key in vitro experiments to

evaluate the efficacy of LLC355.

Compound Information and Properties
A summary of the key quantitative data for LLC355 is presented in the table below for easy

reference.
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Property Value Source

Molecular Weight 1133.72 g/mol MedKoo

Chemical Formula C63H64ClF3N10O5 MedKoo

Mechanism of Action DDR1 ATTEC Degrader [1][2]

Biological Activity
DC50 of 150.8 nM in NCI-H23

cells
[1][2]

Storage (Solid)

Short-term (days to weeks) at

0-4°C; Long-term (months to

years) at -20°C. Store in a dry,

dark place.

MedKoo

Storage (Stock Solution)

Aliquot and store at -20°C for

up to 3 months. Avoid repeated

freeze-thaw cycles.

Selleck Chemicals

Solubility Soluble in DMSO. Selleck Chemicals

Preparing LLC355 Stock Solutions
Objective: To prepare a high-concentration stock solution of LLC355 in a suitable solvent for

subsequent dilution to working concentrations for various in vitro assays.

Materials:

LLC355 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Calibrated pipettes

Protocol:
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Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to

prevent contamination of the stock solution.

Calculating the Required Mass: To prepare a 10 mM stock solution, use the following

formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 0.001 L x 1133.72 g/mol = 11.34 mg

Dissolution:

Carefully weigh the calculated amount of LLC355 powder and place it in a sterile

microcentrifuge tube.

Add the desired volume of anhydrous DMSO.

Vortex the solution thoroughly until the LLC355 is completely dissolved. Gentle warming in

a 37°C water bath can be used to aid dissolution if necessary.

Storage:

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes

to minimize freeze-thaw cycles.

Store the aliquots at -20°C for up to 3 months.

Note on Solvent Choice: While DMSO is the recommended solvent, it is important to note that

high concentrations of DMSO can be toxic to cells. [cite: Selleck Chemicals] The final

concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to

minimize cytotoxic effects. Always include a vehicle control (medium with the same

concentration of DMSO as the treatment group) in your experiments.

Experimental Protocols
Western Blot Analysis of DDR1 Degradation
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Objective: To determine the effect of LLC355 on the protein levels of DDR1 in a selected cell

line.

Workflow Diagram:
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Cell Culture and Treatment

Protein Extraction and Quantification

Western Blotting

Seed cells and allow to attach overnight

Treat cells with varying concentrations of LLC355 and a vehicle control

Incubate for the desired time period (e.g., 24 hours)

Lyse cells and collect protein extracts

Quantify protein concentration (e.g., BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to a PVDF membrane

Block membrane and probe with primary antibodies (anti-DDR1 and loading control)

Incubate with HRP-conjugated secondary antibodies

Detect signal using ECL substrate

Click to download full resolution via product page

Caption: Workflow for Western Blot Analysis of DDR1 Degradation.
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Protocol:

Cell Culture and Treatment:

Seed the chosen cell line (e.g., NCI-H23) in a 6-well plate at a density that will result in 70-

80% confluency at the time of harvest.

Allow cells to adhere overnight.

Prepare serial dilutions of the LLC355 stock solution in complete cell culture medium to

achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).

Include a vehicle control (DMSO only).

Replace the existing medium with the medium containing LLC355 or vehicle control and

incubate for a specified time (e.g., 24 hours).

Protein Lysate Preparation:

Wash the cells twice with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.
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Incubate the membrane with a primary antibody specific for DDR1 overnight at 4°C.

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-

actin) to ensure equal protein loading.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

reagent and an imaging system.

Cell Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of LLC355 on the migratory capacity of cancer cells.

Workflow Diagram:
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Assay Preparation

Cell Treatment and Migration

Quantification

Coat Transwell inserts with an extracellular matrix protein (optional)

Add chemoattractant to the lower chamber

Resuspend cells in serum-free medium with LLC355 or vehicle

Add cell suspension to the upper chamber of the Transwell insert

Incubate to allow for cell migration

Remove non-migrated cells from the upper surface of the membrane

Fix and stain the migrated cells on the lower surface

Count the number of migrated cells

Click to download full resolution via product page

Caption: Workflow for a Transwell Cell Migration Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b15605079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Preparation of Transwell Inserts:

Rehydrate Transwell inserts with porous membranes (e.g., 8 µm pore size) in serum-free

medium.

Cell Preparation and Treatment:

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5

cells/mL.

Treat the cell suspension with various concentrations of LLC355 or a vehicle control for a

predetermined time (e.g., 1-2 hours) before seeding.

Assay Setup:

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber

of the Boyden chamber plate.

Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable

migration (e.g., 12-24 hours), which should be optimized for the specific cell line.

Quantification of Migration:

Carefully remove the Transwell inserts from the plate.

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the

membrane.

Fix the migrated cells on the lower surface of the membrane with methanol.

Stain the cells with a solution such as 0.5% crystal violet.
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Wash the inserts to remove excess stain and allow them to air dry.

Count the number of migrated cells in several random fields of view under a microscope.

Signaling Pathway
LLC355 functions as an autophagy-tethering compound (ATTEC) to induce the degradation of

Discoidin Domain Receptor 1 (DDR1). The proposed mechanism involves the simultaneous

binding of LLC355 to both DDR1 and LC3, a key protein in the autophagy machinery. This

proximity induction facilitates the engulfment of DDR1 by autophagosomes, which then fuse

with lysosomes to form autolysosomes, leading to the degradation of the DDR1 protein.

LLC355-Mediated DDR1 Degradation

LLC355

LLC355-DDR1-LC3
Ternary Complex

DDR1 Protein LC3

Autophagosome Formation
and Engulfment of DDR1

Fusion with Lysosome
(Autolysosome)

DDR1 Degradation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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